molecular formula C10H7FN2O4 B12978324 Ethyl 5-cyano-3-fluoro-2-nitrobenzoate

Ethyl 5-cyano-3-fluoro-2-nitrobenzoate

Cat. No.: B12978324
M. Wt: 238.17 g/mol
InChI Key: PITMFHMNCXAHRI-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C10H7FN2O4. It is a derivative of benzoic acid, featuring a cyano group, a fluoro substituent, and a nitro group on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is conducted in a continuous-flow millireactor to ensure optimal reaction conditions and safety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred for their efficiency and ability to control reaction parameters, reducing the risk of byproduct formation and ensuring higher yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-3-fluoro-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields amines, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Ethyl 5-cyano-3-fluoro-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups like cyano, fluoro, and nitro groups can influence its reactivity and interactions with enzymes or receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

  • Ethyl 3-fluoro-2-nitrobenzoate
  • 5-fluoro-2-nitrobenzotrifluoride
  • 3-cyano-2-fluoropyridine

Comparison: Ethyl 5-cyano-3-fluoro-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research applications .

Properties

Molecular Formula

C10H7FN2O4

Molecular Weight

238.17 g/mol

IUPAC Name

ethyl 5-cyano-3-fluoro-2-nitrobenzoate

InChI

InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(11)9(7)13(15)16/h3-4H,2H2,1H3

InChI Key

PITMFHMNCXAHRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-]

Origin of Product

United States

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